molecular formula C19H15ClN2O4S B12993638 N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide

N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide

Cat. No.: B12993638
M. Wt: 402.9 g/mol
InChI Key: VHUYULQITJEZPR-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide typically involves the following steps:

    Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide bond, which can be achieved by reacting the chlorophenyl and nitrobenzyl intermediates with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Concentrated hydrochloric acid, sodium hydroxide solution.

Major Products

    Reduction: 3-Aminobenzyl derivative.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-N-(4-nitrobenzyl)benzenesulfonamide: Similar structure but with the nitro group in the para position.

    N-(4-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide: Similar structure but with the chlorine atom in the para position.

    N-(3-Chlorophenyl)-N-(3-aminobenzyl)benzenesulfonamide: Reduction product of the nitro compound.

Uniqueness

N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide is unique due to the specific positioning of the chlorophenyl and nitrobenzyl groups, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C19H15ClN2O4S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-[(3-nitrophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C19H15ClN2O4S/c20-16-7-5-8-17(13-16)21(27(25,26)19-10-2-1-3-11-19)14-15-6-4-9-18(12-15)22(23)24/h1-13H,14H2

InChI Key

VHUYULQITJEZPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl

Origin of Product

United States

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